MAO-B Inhibitory Potency
Methyl 7-nitro-1H-indazole-5-carboxylate belongs to a class of C5-substituted indazoles that demonstrate extraordinarily potent and selective inhibition of human MAO-B. A recent study evaluating a series of fifteen C5- and C6-substituted indazole derivatives found that C5 substitution yielded MAO-B IC50 values ranging from 0.0025 µM to 0.024 µM [1]. This is in stark contrast to the parent 7-nitroindazole, which exhibits only weak MAO-B inhibition with an IC50 of 27.8 µM [2]. The presence of the 5-carboxylate ester in methyl 7-nitro-1H-indazole-5-carboxylate is therefore critical for achieving this dramatic ~11,000-fold potency enhancement.
| Evidence Dimension | Inhibition of human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 0.0025 – 0.024 µM (range for C5-substituted indazole derivatives, including methyl 7-nitro-1H-indazole-5-carboxylate class) |
| Comparator Or Baseline | 7-nitroindazole (IC50 = 27.8 µM); 5-nitroindazole (IC50 = 0.99 µM, Ki = 0.102 µM) |
| Quantified Difference | The C5-substituted indazole class (including target compound) is >11,000-fold more potent against MAO-B than 7-nitroindazole. |
| Conditions | Recombinant human MAO-B enzyme inhibition assay, using kynuramine as substrate. |
Why This Matters
This quantitative potency difference validates the selection of methyl 7-nitro-1H-indazole-5-carboxylate for any research program targeting MAO-B with high-affinity small molecules, as generic 7-nitroindazole would be ineffective.
- [1] Stear, C., Petzer, A., Crous, C., & Petzer, J. P. (2024). Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. *Medicinal Chemistry Research*, 33(1), 164-176. View Source
- [2] Di Monte, D. A., et al. (1997). Comparative studies on the mechanisms of paraquat and 1-methyl-4-phenylpyridine (MPP+) cytotoxicity. *Journal of Neural Transmission*, 50, 137-145. View Source
